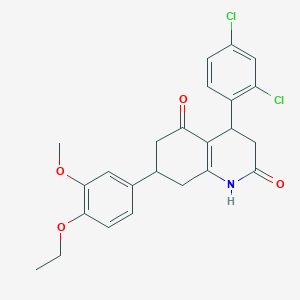

4-(2,4-dichlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as the compound , often involves multistep reactions, including cyclization processes, Friedel–Crafts reactions, and the use of protective groups for functional moieties. For instance, a related synthesis involved the use of methanesulfonyl as a protective group for Friedel–Crafts reactions, enabling a high-yield production of quinoline derivatives (Mizuno et al., 2006). Such methods underline the complexity and the careful planning required in the synthesis of specific quinoline derivatives.

Molecular Structure Analysis

The analysis of molecular structures of quinoline derivatives utilizes various spectroscopic and computational techniques. DFT (Density Functional Theory) calculations, for example, have been employed to determine the structural parameters, spectroscopic characterization, and NLO (Non-Linear Optical) properties of similar compounds, providing insights into their electronic and geometric structures (Wazzan et al., 2016). These analyses are crucial for understanding the fundamental properties of the compound.

Chemical Reactions and Properties

Quinoline derivatives participate in a variety of chemical reactions, reflecting their chemical properties. For example, reactions involving cyanoquinolinethiones highlight the reactivity of quinoline derivatives towards nucleophilic additions, cyclization, and substitution reactions, which are instrumental in the synthesis of complex quinoline-based structures (Al-Taifi et al., 2016). These reactions are indicative of the versatile chemical behavior of quinoline derivatives.

Physical Properties Analysis

The physical properties of quinoline derivatives, such as their crystalline structure and spectroscopic characteristics, have been extensively studied. For example, the crystal structure of related compounds can reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the material properties of quinolines (Shahani et al., 2010). Additionally, spectroscopic measurements, including FTIR and UV-Vis, provide detailed information on the electronic transitions and molecular vibrations (Zeyada et al., 2016).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, such as their reactivity, stability, and electronic structure, are closely tied to their molecular composition and structure. Studies involving NBO (Natural Bond Orbital) and MEP (Molecular Electrostatic Potential) analyses offer deep insights into the electronic interactions, charge distribution, and reactivity of these compounds (Wazzan et al., 2016). Such properties are fundamental for predicting the behavior of quinoline derivatives in various chemical environments.

Applications De Recherche Scientifique

Catalytic Applications and Chemical Synthesis

Iron/Zinc-Co-catalyzed Directed Arylation and Alkenylation

An iron(III) salt and a zinc(II) salt catalyze the arylation, heteroarylation, and alkenylation of propionamides possessing an 8-quinolylamide group, highlighting the potential utility of similar compounds in catalytic processes for forming C–C bonds (Ilies et al., 2017).

Material Properties and Applications

Structural and Optical Properties of Quinoline Derivatives Thin Films

Investigations into the structural and optical properties of quinoline derivatives thin films reveal that these compounds, when deposited as thin films, maintain their chemical integrity and exhibit distinct optical properties, useful for material science applications (Zeyada et al., 2016).

Biochemical and Medicinal Chemistry Applications

Inhibition of Src Kinase Activity

Optimization studies on quinolinecarbonitriles, including analogs of the compound , have demonstrated potent inhibition of Src kinase activity, a target relevant for cancer research and therapy development (Boschelli et al., 2001).

Propriétés

IUPAC Name |

4-(2,4-dichlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23Cl2NO4/c1-3-31-21-7-4-13(10-22(21)30-2)14-8-19-24(20(28)9-14)17(12-23(29)27-19)16-6-5-15(25)11-18(16)26/h4-7,10-11,14,17H,3,8-9,12H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBXTIOKRDWOSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=C(C=C(C=C4)Cl)Cl)C(=O)C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-dichlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5555762.png)

![{4-[3-(pyridin-2-ylmethoxy)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5555778.png)

![N'-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-N-methyl-N-phenylurea](/img/structure/B5555779.png)

![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5555783.png)

![4-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555793.png)

![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N'-phenylurea](/img/structure/B5555807.png)

![6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B5555810.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxamide dihydrochloride](/img/structure/B5555821.png)

![N-{1-[2-(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-4-piperidinyl}-2-pyrimidinamine](/img/structure/B5555827.png)